molecular formula C14H10ClNO2 B11477674 3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one

3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B11477674
M. Wt: 259.69 g/mol
InChI Key: SZELMRMBQRLOMH-UHFFFAOYSA-N
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Description

3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of chlorine and methyl groups in its structure may influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chlorobenzoyl chloride with 2-aminophenol to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) to yield the desired oxazepine . The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization and Ring-Opening Reactions: The oxazepine ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazepines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development. Researchers explore its interactions with biological targets to understand its mechanism of action and optimize its efficacy.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: The parent compound without the chlorine and methyl groups.

    8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but without the chlorine atom.

    3-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but without the methyl group.

Uniqueness

3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

9-chloro-3-methyl-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C14H10ClNO2/c1-8-2-5-12-11(6-8)16-14(17)10-4-3-9(15)7-13(10)18-12/h2-7H,1H3,(H,16,17)

InChI Key

SZELMRMBQRLOMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=CC(=C3)Cl)C(=O)N2

Origin of Product

United States

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